4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that contains both pyrazine and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine typically involves the formation of the pyrazine and pyrimidine rings followed by their subsequent coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazine ring can be synthesized through a cyclization reaction involving ethyl-substituted precursors, while the pyrimidine ring can be formed through a similar cyclization process involving methyl-substituted precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpyrazin-2-yl)-6-methylpyrimidin-2-amine
- 4-(3-Ethylpyrazin-2-yl)-5-methylpyrimidin-2-amine
- 4-(3-Ethylpyrazin-2-yl)-6-ethylpyrimidin-2-amine
Uniqueness
4-(3-Ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups in the pyrazine and pyrimidine rings, respectively, can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
913322-76-6 |
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Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(3-ethylpyrazin-2-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H13N5/c1-3-8-10(14-5-4-13-8)9-6-7(2)15-11(12)16-9/h4-6H,3H2,1-2H3,(H2,12,15,16) |
InChI Key |
HSLYYSQYTUPHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C2=NC(=NC(=C2)C)N |
Origin of Product |
United States |
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